6-CHLORO-4-PHENYL-2-[(2E)-2-[(QUINOLIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE
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Overview
Description
6-Chloro-4-phenyl-2-[(2E)-2-[(quinolin-4-yl)methylidene]hydrazin-1-yl]quinazoline is a complex organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-2-[(2E)-2-[(quinolin-4-yl)methylidene]hydrazin-1-yl]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-chloro-4-phenylquinazoline with quinoline-4-carbaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenyl-2-[(2E)-2-[(quinolin-4-yl)methylidene]hydrazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-4-phenyl-2-[(2E)-2-[(quinolin-4-yl)methylidene]hydrazin-1-yl]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-2-[(2E)-2-[(quinolin-4-yl)methylidene]hydrazin-1-yl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline: Lacks the chloro and quinolinylmethylidene groups.
6-Chloroquinazoline: Lacks the phenyl and quinolinylmethylidene groups.
Quinolin-4-ylmethylidenehydrazine: Lacks the quinazoline core structure.
Uniqueness
6-Chloro-4-phenyl-2-[(2E)-2-[(quinolin-4-yl)methylidene]hydrazin-1-yl]quinazoline is unique due to its combination of a quinazoline core with chloro, phenyl, and quinolinylmethylidene groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-4-phenyl-N-[(E)-quinolin-4-ylmethylideneamino]quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5/c25-18-10-11-22-20(14-18)23(16-6-2-1-3-7-16)29-24(28-22)30-27-15-17-12-13-26-21-9-5-4-8-19(17)21/h1-15H,(H,28,29,30)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWBOKSJUMJOJX-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=NC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=NC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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